molecular formula C20H19NO4 B5458468 Methyl 2-[2-hydroxy-5-(4-methylphenyl)-3-oxo-1-phenylpyrrol-2-yl]acetate

Methyl 2-[2-hydroxy-5-(4-methylphenyl)-3-oxo-1-phenylpyrrol-2-yl]acetate

Cat. No.: B5458468
M. Wt: 337.4 g/mol
InChI Key: DZADKUKCLAXCMI-UHFFFAOYSA-N
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Description

Methyl 2-[2-hydroxy-5-(4-methylphenyl)-3-oxo-1-phenylpyrrol-2-yl]acetate is an organic compound with a complex structure that includes a pyrrole ring, a phenyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-hydroxy-5-(4-methylphenyl)-3-oxo-1-phenylpyrrol-2-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-hydroxy-5-(4-methylphenyl)-3-oxo-1-phenylpyrrol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Methyl 2-[2-hydroxy-5-(4-methylphenyl)-3-oxo-1-phenylpyrrol-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[2-hydroxy-5-(4-methylphenyl)-3-oxo-1-phenylpyrrol-2-yl]acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxy-5-methylphenyl)benzotriazole: Known for its use as a UV absorber.

    2-Hydroxy-5-methylacetophenone: Used in the synthesis of various organic compounds.

Uniqueness

Methyl 2-[2-hydroxy-5-(4-methylphenyl)-3-oxo-1-phenylpyrrol-2-yl]acetate is unique due to its specific structure, which combines a pyrrole ring with phenyl and methylphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

methyl 2-[2-hydroxy-5-(4-methylphenyl)-3-oxo-1-phenylpyrrol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-14-8-10-15(11-9-14)17-12-18(22)20(24,13-19(23)25-2)21(17)16-6-4-3-5-7-16/h3-12,24H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZADKUKCLAXCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C(N2C3=CC=CC=C3)(CC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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